molecular formula C12H14N2 B1469102 2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-amine CAS No. 1018647-34-1

2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-amine

Cat. No.: B1469102
CAS No.: 1018647-34-1
M. Wt: 186.25 g/mol
InChI Key: SSQNETZEYAKUES-UHFFFAOYSA-N
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Description

2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-amine is a chemical compound proposed for research applications. While specific studies on this exact molecule are not currently available, its structure suggests significant potential in medicinal chemistry. The core structure features a pyrrole heterocycle, a five-membered aromatic ring known for its presence in numerous biologically active natural products and synthetic pharmaceuticals . This scaffold is noted for its favorable physicochemical properties, including lipophilicity that facilitates passive diffusion across cell membranes, making it a valuable component in drug discovery . Research into analogous compounds containing the N-benzyl pyrrole motif has shown promise in the development of multi-target directed ligands (MTDLs) for complex neurodegenerative diseases. For instance, structurally related pyrrole derivatives have been designed and synthesized as dual inhibitors targeting key enzymes like acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1), which are implicated in Alzheimer's disease pathology . The aromatic phenyl group separated from the heterocycle by an amine-containing linker is a common pharmacophore intended to interact with hydrophobic pockets and catalytic sites in enzyme targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a building block in organic synthesis or as a lead structure for the design and optimization of new therapeutic agents.

Properties

CAS No.

1018647-34-1

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-phenyl-2-pyrrol-1-ylethanamine

InChI

InChI=1S/C12H14N2/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-9,12H,10,13H2

InChI Key

SSQNETZEYAKUES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN)N2C=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(CN)N2C=CC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyrrole derivatives, including 2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-amine, as dual-targeting inhibitors against multidrug-resistant cancer cells. For instance, compounds with similar structures have demonstrated significant inhibition of carbonic anhydrase and the Wnt/β-catenin signaling pathway, which are crucial in cancer progression . The ability to inhibit these pathways suggests that this compound could be developed into a therapeutic agent for treating resistant forms of cancer.

Neuropharmacology
The compound has also been investigated for its neuropharmacological effects. Pyrrole derivatives have been associated with analgesic properties, particularly in the context of neuropathic pain management. Their interaction with nociceptin/orphanin FQ receptors indicates a promising avenue for developing new analgesics .

Organic Synthesis

Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones through reactions with formylbenzoic acids or acetylbenzoic acids via N-acyliminium cation aromatic cyclizations . This synthetic pathway is significant for producing complex molecules that may exhibit biological activity.

Materials Science

Polymer Chemistry
In materials science, the incorporation of pyrrole derivatives into polymers has been explored for their conductive properties. The ability to modify electrical conductivity through chemical doping makes these compounds valuable in developing advanced materials for electronics and sensors .

Case Studies and Research Findings

Study Focus Findings
PMC10641813Anticancer ActivityIdentified dual-targeting inhibitors with significant efficacy against multidrug-resistant cancer cells .
Sigma-Aldrich ResearchOrganic SynthesisDemonstrated the utility of this compound in synthesizing complex organic compounds .
Neuropharmacology StudyPain ManagementExplored the analgesic potential of pyrrole derivatives in neuropathic pain treatment .

Comparison with Similar Compounds

Key Features:

  • Molecular Formula : C₁₂H₁₃N₂ (inferred from analogs).
  • Functional Groups: Aromatic phenyl, non-basic pyrrole, and primary amine.
  • Synthetic Routes : Likely involves nucleophilic substitution or reductive amination, analogous to methods for 2-(3,4-dimethoxyphenyl)ethan-1-amine derivatives .

Comparison with Structural Analogs

Variation in Nitrogen-Containing Rings

The nitrogen-containing ring significantly influences physicochemical and biological properties.

Compound Ring Type Basicity (pKa) Aromaticity Key Applications Reference
2-Phenyl-2-(1H-pyrrol-1-yl)ethan-1-amine Pyrrole (aromatic) Low (~4.5) Yes Potential psychoactive analog
2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine Pyrrolidine (saturated) High (~11.3) No Pharmaceutical intermediates
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine Imidazole Moderate (~7.1) Yes Histamine metabolite

Key Insights :

  • Pyrrolidine derivatives exhibit higher basicity, enhancing solubility in acidic environments (e.g., stomach) .

Substituent Effects on the Ethanamine Backbone

Substituents alter lipophilicity, steric effects, and metabolic stability.

Compound Substituents Molecular Weight Predicted logP Biological Activity Reference
This compound Phenyl, pyrrole 197.25 2.8 Unknown (structural analog to cathinones)
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone Indenyl, pyrrolidinone 307.41 3.5 Psychoactive (cathinone derivative)
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine 4-Ethylphenyl, pyrrolidine 218.34 3.2 Research compound
2-(1-Methyl-1H-pyrrol-2-yl)ethan-1-amine Methylpyrrole 124.19 1.1 Intermediate in ligand synthesis

Key Insights :

  • Bulky substituents (e.g., indenyl) increase molecular weight and logP, enhancing blood-brain barrier penetration .
  • Methyl groups on the pyrrole (e.g., 2-(1-methyl-1H-pyrrol-2-yl)ethan-1-amine) reduce steric hindrance, favoring synthetic accessibility .

Physicochemical and Analytical Data

Collision cross-section (CCS) and spectral data provide insights into molecular shape and detection.

Compound CCS (Ų, [M+H]⁺) HRMS m/z ([M+H]⁺) Diagnostic NMR Signals (δ, ppm) Reference
2-(1-Ethyl-1H-pyrrol-2-yl)ethan-1-amine 129.9 139.12297 Pyrrole H: 6.2–6.8 (multiplet)
2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine N/A 191.1543 (calc.) Pyrrolidine CH₂: 2.5–3.0 (m)
2-(1H-Indol-3-yl)ethyl derivatives ~140–150 Varies by substituent Indole NH: ~8.1 (s)

Key Insights :

  • Pyrrole-containing compounds show distinct aromatic proton signals in NMR, aiding structural identification .
  • CCS values correlate with molecular compactness, useful in forensic analysis .

Key Insights :

  • Cathinone analogs with pyrrolidinone substituents exhibit stimulant effects via monoamine transporter interactions .
  • Imidazole derivatives may have dual roles in metabolism and signaling .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-amine typically involves the nucleophilic substitution or condensation of pyrrole derivatives with phenyl-substituted intermediates bearing reactive functional groups such as aldehydes or halides. The key steps include:

  • Formation of pyrrole-substituted intermediates
  • Condensation or substitution reactions with phenyl-containing precursors
  • Functional group transformations to introduce the ethan-1-amine moiety

Preparation via Condensation of Pyrrole-Containing Amines with Aldehydes

A notable method involves the condensation of 2-(1H-pyrrol-1-yl)aniline with aldehyde derivatives under acidic conditions to form the target compound or its analogues:

  • Procedure: A solution of 2-(1H-pyrrol-1-yl)aniline and a phenyl-substituted aldehyde is prepared in ethanol, with a catalytic amount of acetic acid added to promote condensation. The mixture is stirred at room temperature or heated mildly to facilitate the reaction.

  • Outcome: This method yields the corresponding Schiff base intermediate, which can be further reduced or transformed to the amine.

  • Example: According to a 2022 study, condensation of 2-(1H-pyrrol-1-yl)aniline with various aldehydes in ethanol with acetic acid afforded derivatives structurally related to this compound.

Substitution Reactions Using Halogenated Phenyl Precursors

Another approach involves the nucleophilic substitution of halogenated phenyl ethanamine derivatives with pyrrole nucleophiles:

  • Method: Halogenated phenyl ethanamine intermediates (e.g., chlorides or bromides) are reacted with pyrrole or pyrrole-containing amines under basic or neutral conditions to substitute the halogen with the pyrrole moiety.

  • Conditions: Typical solvents include ethanol or dimethylformamide, with temperature ranging from room temperature to reflux depending on reactivity.

  • Example: Chlorination of key intermediates followed by amine substitution and condensation with 2-(1H-pyrrol-1-yl)aniline has been reported to yield related pyrrole-amine compounds.

Use of Protecting Groups and Subsequent Deprotection

In some synthetic routes, protecting groups such as Boc (tert-butyloxycarbonyl) are employed to mask amine functionalities during intermediate steps:

  • Process: The amine group is protected to prevent side reactions during substitution or condensation. After the desired transformations, acidic conditions are applied to remove the Boc group, revealing the free amine.

  • Example: Treatment of 2-fluoronicotinaldehyde with N-Boc-ethanolamine followed by coupling with 2-(1H-pyrrol-1-yl)aniline and acidic Boc deprotection yields the target amine derivative.

Catalytic Hydrogenation and Reduction Steps

Reduction of intermediates such as nitro or imine groups is often necessary to achieve the final amine structure:

  • Hydrogenation: Using Pd/C catalysts under hydrogen atmosphere reduces nitro groups to amines.

  • Hydride Reductions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce imines or carbonyl intermediates to amines.

  • Example: Hydrogenation of nitro intermediates followed by condensation with pyrrole derivatives has been documented.

Representative Data Table of Preparation Conditions

Step Reactants/Intermediates Conditions Solvent Catalyst/Additives Yield (%) Reference
1 2-(1H-pyrrol-1-yl)aniline + Phenyl aldehyde Stirring with acetic acid catalyst Ethanol Acetic acid (catalytic) 70-85
2 Halogenated phenyl ethanamine + Pyrrole Reflux or room temperature Ethanol/DMF Base (e.g., triethylamine) 65-80
3 Boc-protected amine intermediates Coupling + acidic deprotection Ethanol Acid for deprotection 60-75
4 Nitro intermediates Pd/C hydrogenation Ethanol Pd/C catalyst 80-90
5 Imine intermediates NaBH4 or LiAlH4 reduction THF or EtOH Hydride reagent 75-88

Additional Notes on Synthetic Variations

  • The choice of solvent and temperature significantly affects yields and purity.
  • Acid catalysis (e.g., acetic acid) is critical for condensation efficiency.
  • Protecting groups facilitate multi-step syntheses by preventing side reactions.
  • Catalytic hydrogenation is a clean method for reduction without over-reduction.
  • Alternative synthetic pathways may involve direct alkylation of pyrrole nitrogen with phenyl-substituted alkyl halides.

Summary of Research Findings

  • The synthesis of this compound and analogues has been successfully achieved via condensation of 2-(1H-pyrrol-1-yl)aniline with aldehydes under acidic ethanol conditions.
  • Halogenated phenyl ethanamine intermediates serve as versatile substrates for nucleophilic substitution with pyrrole derivatives, enabling structural diversity.
  • Use of protecting groups and catalytic hydrogenation enhances the synthetic flexibility and purity of the final amine products.
  • These methods have been applied to generate libraries of pyrrole-containing amines for pharmacological evaluation, demonstrating the robustness of the synthetic approaches.

This detailed overview consolidates multiple synthetic strategies and experimental conditions for the preparation of this compound, providing a comprehensive resource for researchers aiming to synthesize this compound or related analogues.

Q & A

Q. What are the primary synthetic strategies for 2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-amine?

The compound can be synthesized via palladium-catalyzed acylation of pyrrole derivatives or hydroamination reactions. For example, Pd(OAc)₂ with TBHP as an oxidant in toluene facilitates the acylation of pyrrole-containing intermediates, yielding structurally related amines after purification via column chromatography (e.g., n-pentane:EtOAc gradients) . Hydroamination protocols using benzyl-protected amines under controlled reaction times (16–24 h) are also effective .

Q. Which spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves the amine’s electronic environment and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallographic validation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level structural details, though twinned or high-resolution data may require iterative parameter adjustments .

Q. How is the purity of this compound assessed post-synthesis?

Thin-layer chromatography (TLC) with KMnO₄ staining monitors reaction progress. Final purity is confirmed via HPLC with UV detection or GC-MS for volatile derivatives. Column chromatography (silica gel, n-pentane:EtOAc) remains standard for isolating isomers or byproducts .

Q. What are the key challenges in synthesizing this amine?

Competing isomer formation (e.g., inseparable mixtures with 61:39 ratios) and regioselectivity in pyrrole functionalization are common. Optimizing reaction temperature (60–120°C) and catalyst loading (e.g., Pd(OAc)₂) minimizes side products .

Advanced Research Questions

Q. How can reaction yields be improved while maintaining stereochemical integrity?

Employ chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydroamination). Computational modeling (DFT) predicts transition states to guide catalyst design. Iterative screening of solvents (e.g., toluene vs. DMF) and additives (e.g., pivalic acid) enhances enantiomeric excess .

Q. What contradictions arise in spectral data interpretation, and how are they resolved?

Overlapping NMR signals (e.g., aromatic protons near δ 7.0 ppm) or ambiguous NOE correlations require advanced techniques like 2D-COSY or HSQC. Conflicting X-ray data (e.g., twinning) are addressed using SHELXD for phase refinement and Olex2 for visualization .

Q. How does the pyrrole moiety influence the compound’s biological activity?

The pyrrole ring enhances π-π stacking with biomolecular targets (e.g., enzyme active sites). In vitro assays (e.g., enzyme inhibition, receptor binding) paired with molecular docking (AutoDock Vina) reveal structure-activity relationships. Contrasting results between computational predictions and experimental IC₅₀ values necessitate iterative model recalibration .

Q. What strategies mitigate toxicity during biological testing?

Structural analogs with electron-withdrawing groups (e.g., trifluoromethyl) reduce nonspecific binding. Acute toxicity is assessed via zebrafish embryo assays or murine models, with LC₅₀/EC₅₀ comparisons guiding lead optimization .

Q. How are computational methods integrated into experimental design?

Molecular dynamics simulations (AMBER, GROMACS) predict solvation effects and conformational stability. Machine learning (e.g., Random Forest models) prioritizes synthetic routes based on historical yield data and reagent costs .

Q. What are the best practices for resolving crystallographic disorder in this compound?

Use SHELXL’s PART instruction to model disordered regions, and refine occupancy factors. High-flux synchrotron data (λ = 0.7–1.0 Å) improve resolution. For severe twinning, twin-law matrices (e.g., BASF parameter in SHELXL) are applied iteratively .

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